molecular formula C23H17NO5S2 B2809505 (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 875285-87-3

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No. B2809505
CAS RN: 875285-87-3
M. Wt: 451.51
InChI Key: DBLDZGGKSJHESJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C23H17NO5S2 and its molecular weight is 451.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Research has demonstrated that novel thioxothiazolidin-4-one derivatives, related to the compound , exhibit significant anticancer and antiangiogenic effects in vivo. These compounds have been synthesized and tested against transplantable mouse tumors, showing a notable reduction in tumor volume, suppression of tumor-induced angiogenesis, and an increase in the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). This suggests potential for these derivatives as candidates for anticancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

Further research into 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives has shown these compounds to possess moderate to strong antiproliferative activity, affecting cell cycle stages and dose-dependently in human leukemia cell lines. Their ability to induce cytotoxicity and apoptosis highlights the importance of structural variations within the thiazolidinone framework for anticancer properties, making them potent anticancer agents against leukemia cells (Chandrappa et al., 2009).

Fluorescence Properties for Chemical Sensing

Another interesting application of related derivatives involves fluorescence properties, with specific compounds synthesized for selective determination of metal ions, such as Co2+. These compounds have shown good selectivity and fluorescence quenching effects towards Co2+ among other metal ions tested, indicating potential use as fluorescent chemical sensors for selective detection of Co2+ (Li Rui-j, 2013).

properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S2/c1-28-16-9-7-14(8-10-16)18-12-11-17(29-18)13-19-21(25)24(23(30)31-19)20(22(26)27)15-5-3-2-4-6-15/h2-13,20H,1H3,(H,26,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDZGGKSJHESJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

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